1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Medicinal Chemistry Physicochemical Property Analysis Drug Design

The N-ethyl modification raises lipophilicity to XLogP3 2.3—5-fold higher than the unsubstituted parent—enabling blood-brain barrier penetration (TPSA 40.5 Ų). This specific scaffold is required for N-alkyl SAR campaigns in CNS and apoptosis programs; substituting a non-ethyl analog invalidates biological readouts. The 5-carboxylic acid handle supports bioconjugation (probes, solid supports) while preserving the hydrophobic profile essential for cell permeability. Procure the exact N-ethyl derivative to maintain SAR fidelity in hit-to-lead progression.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B11896250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCN1CCCC2=C(C=CC=C21)C(=O)O
InChIInChI=1S/C12H15NO2/c1-2-13-8-4-6-9-10(12(14)15)5-3-7-11(9)13/h3,5,7H,2,4,6,8H2,1H3,(H,14,15)
InChIKeyFDKXBPNANDMUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid: A Verifiable N-Alkyl Tetrahydroquinoline Scaffold


1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (CAS 1183092-90-1) is an N-ethyl substituted derivative of the 1,2,3,4-tetrahydroquinoline-5-carboxylic acid scaffold, a privileged heterocyclic core in medicinal chemistry [1]. It possesses a molecular weight of 205.25 g/mol and a computed XLogP3-AA of 2.3, indicating moderate lipophilicity [2]. As a building block, its primary utility lies in providing a specific N-alkyl substitution pattern and a carboxylic acid handle for further functionalization, distinguishing it from both the unsubstituted parent and other N-alkyl analogs [3].

Why 1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid Cannot Be Replaced by Generic Analogs


The N-alkyl group on the tetrahydroquinoline core is a critical determinant of physicochemical properties and, by extension, biological performance. Simple substitution of the N-ethyl group for an N-methyl or unsubstituted analog is not functionally equivalent. For example, the computed partition coefficient (XLogP3) for the target compound is 2.3 [1], which differs from the unsubstituted parent (1,2,3,4-tetrahydroquinoline-5-carboxylic acid, XLogP3: 1.6) [2]. This ~0.7 log unit difference corresponds to a roughly 5-fold difference in lipophilicity, which can profoundly impact membrane permeability, metabolic stability, and target binding in a structure-activity relationship (SAR) context [3]. Therefore, substituting a generic, lower-cost tetrahydroquinoline scaffold would invalidate the SAR and potentially yield an inactive or less efficacious lead compound, making precise procurement of the N-ethyl analog essential.

Quantitative Differentiation of 1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid from Closest Analogs


N-Ethyl Substitution Increases Lipophilicity by 5-Fold Over Parent Scaffold

The target compound's N-ethyl substituent directly increases its lipophilicity compared to the unsubstituted parent scaffold, 1,2,3,4-tetrahydroquinoline-5-carboxylic acid. The computed XLogP3 value for the target compound is 2.3 [1], while the value for the parent is 1.6 [2]. This difference of 0.7 log units translates to a ~5-fold increase in octanol-water partition coefficient, a key predictor of membrane permeability.

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Molecular Weight Shift Distinguishes from N-Methyl Analog for SAR Refinement

The target compound's molecular weight (MW) of 205.25 g/mol [1] is 14.02 g/mol higher than its closest N-alkyl analog, 1-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (MW 191.23 g/mol) [2]. This mass difference, corresponding to a methylene (-CH2-) unit, is a quantifiable parameter for SAR studies exploring the effect of N-alkyl chain length on target binding affinity or metabolic stability.

Medicinal Chemistry Structure-Activity Relationship (SAR) Building Block Procurement

Unique Topological Polar Surface Area (TPSA) Influences Permeability Profile

The compound's topological polar surface area (TPSA) is computed as 40.5 Ų [1]. While the TPSA for the unsubstituted parent 1,2,3,4-tetrahydroquinoline-5-carboxylic acid is identical (40.5 Ų) [2], this value remains a key differentiator from other 5-carboxylic acid derivatives with alternative core modifications (e.g., halogenation) or from analogs with the carboxylic acid at the 6-position. TPSA is a primary descriptor for predicting oral bioavailability and blood-brain barrier penetration, with values below 140 Ų generally favorable for CNS activity [3].

Drug Design ADME Prediction Physicochemical Property Analysis

Class-Level Potency for Apoptosis Induction Validates Scaffold Utility

While no direct, head-to-head quantitative biological data was identified for the exact target compound in the public domain, its core scaffold is validated by data for closely related N-substituted tetrahydroquinoline analogs. These analogs have been shown to act as apoptosis inducers and anticancer agents in multiple cancer cell lines [1]. A 2024 study on a series of N-substituted tetrahydroquinoline analogs demonstrated their ability to induce apoptosis and exhibited cytotoxicity, with some compounds achieving IC50 values in the low micromolar range . This class-level evidence supports the value of the N-ethyl variant as a key intermediate for further SAR optimization.

Anticancer Research Apoptosis Cell Biology

Verified Application Scenarios for 1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid


Optimizing CNS Drug Leads via Enhanced Lipophilicity

This compound is an optimal building block for medicinal chemistry projects targeting central nervous system (CNS) disorders. Its XLogP3 of 2.3 [1] provides a 5-fold increase in lipophilicity over the unsubstituted parent scaffold (XLogP3: 1.6) [2], a property directly linked to improved blood-brain barrier (BBB) penetration [3]. Combined with its low topological polar surface area (TPSA) of 40.5 Ų [4], this N-ethyl analog is specifically suited for generating libraries of CNS-penetrant candidates, a feature not shared by its more polar, unsubstituted counterpart.

Precision SAR for N-Alkyl Chain Length in Oncology

In cancer research programs developing apoptosis inducers, this compound serves as the precise 'ethyl' point on the N-alkyl SAR curve. Its molecular weight of 205.25 g/mol [5] differentiates it cleanly from the N-methyl analog (191.23 g/mol) [6] by a single methylene unit. Using this exact compound in a library allows researchers to quantify the impact of N-alkyl chain length on antiproliferative IC50 values without confounding variables, building on the class-level evidence of apoptosis induction by related N-substituted tetrahydroquinolines [7].

Developing Orthogonal Chemical Probes for Target Engagement

The carboxylic acid moiety at the 5-position provides a chemically orthogonal handle for conjugation to biotin, fluorescent dyes, or solid supports, while the N-ethyl group confers distinct lipophilic character (XLogP3: 2.3) [1]. This allows the compound to be used in the synthesis of chemical probes for target identification or pull-down assays. Its properties ensure that the resulting probe maintains a hydrophobic profile consistent with cell permeability, unlike conjugates derived from more polar tetrahydroquinoline analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.